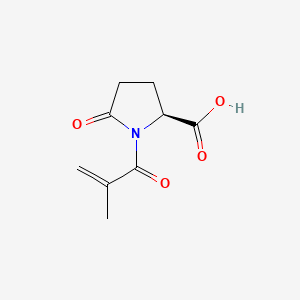
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is an organic compound with the molecular formula C10H13NO4 It is a derivative of proline, an amino acid, and features a unique structure that includes both a proline ring and an oxoallyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline typically involves the reaction of proline with methacryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The oxoallyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxoallyl group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted proline derivatives.
科学的研究の応用
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
1-(2-Methyl-1-oxoallyl)-5-oxo-D-proline: A stereoisomer with similar chemical properties but different biological activity.
1-(2-Methyl-1-oxoallyl)-5-hydroxy-L-proline: A hydroxylated derivative with distinct reactivity and applications.
1-(2-Methyl-1-oxoallyl)-5-oxo-L-pyrrolidine: A structurally related compound with a different ring system.
Uniqueness
1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is unique due to its combination of a proline ring and an oxoallyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
80079-49-8 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
(2S)-1-(2-methylprop-2-enoyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8(12)10-6(9(13)14)3-4-7(10)11/h6H,1,3-4H2,2H3,(H,13,14)/t6-/m0/s1 |
InChIキー |
ZYOKGXRZPVZCEP-LURJTMIESA-N |
異性体SMILES |
CC(=C)C(=O)N1[C@@H](CCC1=O)C(=O)O |
正規SMILES |
CC(=C)C(=O)N1C(CCC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



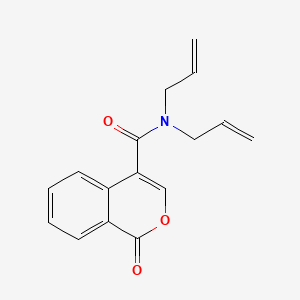
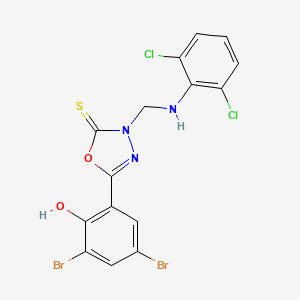
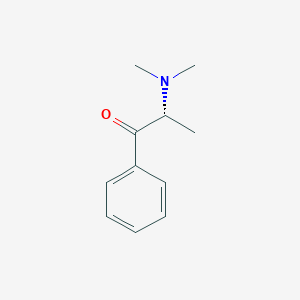
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
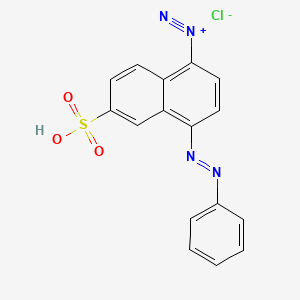
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
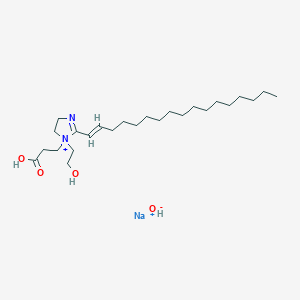
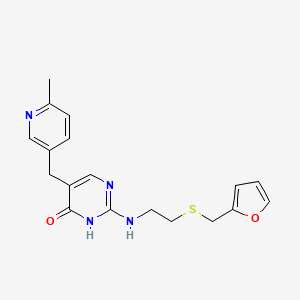
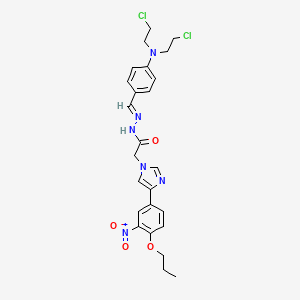
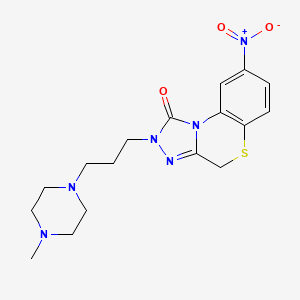
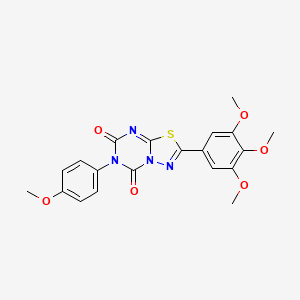
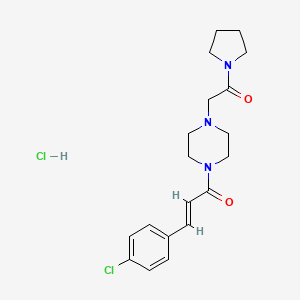
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
